1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]indole-2-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-22-16-9-4-2-7-14(16)13-18(22)20(25)21-15-8-3-5-10-17(15)23-12-6-11-19(23)24/h2-5,7-10,13H,6,11-12H2,1H3,(H,21,25) |
InChI Key |
ZRZZXHNTHXKODK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3N4CCCC4=O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. Cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions generates the indole ring. For 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide , the methyl group at the N1 position is introduced during this step. A representative protocol involves reacting 4-methylcyclohexanone with phenylhydrazine in acetic acid, yielding 1-methylindole after dehydration.
Functionalization at the C2 Position
Carboxylation at the C2 position is achieved via direct carboxylation or ester hydrolysis . For example:
-
Ethyl 1-methyl-1H-indole-2-carboxylate is synthesized by alkylating ethyl 1H-indole-2-carboxylate with methyl iodide in dimethyl sulfoxide (DMSO) using potassium hydroxide (KOH) as a base.
-
Subsequent hydrolysis with sodium hydroxide (NaOH) in methanol produces 1-methyl-1H-indole-2-carboxylic acid in 91% yield.
Table 1: Optimization of Indole Methylation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOH | DMSO | 40 | 92 |
| NaH | THF | 25 | 78 |
| LDA | DMF | 0 | 65 |
Carboxamide Bond Formation
The carboxylic acid intermediate is converted to the carboxamide via activation followed by amine coupling :
Activation Strategies
-
Acid Chloride Formation : Treating 1-methyl-1H-indole-2-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with 2-(2-oxopyrrolidin-1-yl)aniline in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Coupling Reagents : Use of HATU or EDC/HOBt in dimethylformamide (DMF) facilitates direct coupling, achieving yields >85%.
Key Reaction Conditions :
-
Temperature : 0–25°C
-
Stoichiometry : 1:1.2 (acid:amine)
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane)
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃ | 72 | 95 |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | 68 | 92 |
Final Coupling and Purification
The convergent synthesis concludes with coupling the indole-carboxylic acid to 2-(2-oxopyrrolidin-1-yl)aniline:
Amide Bond Formation
Purification Techniques
-
Recrystallization : Ethanol/water mixtures remove unreacted starting materials.
-
Chromatography : Silica gel with gradient elution (ethyl acetate → methanol) isolates the pure compound (>98% purity).
Analytical Characterization
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide is validated via:
-
¹H NMR (CDCl₃): δ 8.21 (s, 1H, indole-H), 7.65–7.12 (m, 4H, aromatic), 3.92 (s, 3H, N-CH₃).
-
LC-MS : m/z 333.4 [M+H]⁺, confirming molecular weight.
-
IR : Peaks at 1646 cm⁻¹ (C=O stretch), 1518 cm⁻¹ (N-H bend).
Challenges and Optimization Opportunities
-
Regioselectivity : Competing alkylation at C3 of the indole necessitates careful base selection (e.g., KOH over LDA).
-
Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but complicate purification.
-
Scale-Up : Batch processing in DMSO poses safety concerns; continuous flow systems may improve scalability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole ring or the pyrrolidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted indole or pyrrolidinone derivatives .
Scientific Research Applications
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidinone moiety may enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and apoptosis .
Comparison with Similar Compounds
Structural Features :
- Core: Isoindoline-2-carboxamide fused to a phenyl group.
- Key differences: The isoindoline ring replaces the indole system, and the 2-oxopyrrolidin substituent is absent.
Research Findings :
- Bond Geometry :
- Hydrogen Bonding : Intramolecular N–H···O bond forms a six-membered ring, stabilizing the planar conformation. Intermolecular N–H···O and C–H···O interactions enhance crystal packing .
Pharmacological Relevance : Isoindoline derivatives exhibit anti-inflammatory and herbicidal activities .
Dirlotapide (1-Methyl-N-[(1S)-2-[methyl(phenylmethyl)amino]-2-oxo-1-phenylethyl]-5-[[[4’-(trifluoromethyl)biphenyl-2-yl]carbonyl]amino]-1H-indole-2-carboxamide)
Structural Features :
- Core: Indole-2-carboxamide with a trifluoromethyl biphenyl substituent.
- Key differences: Bulky lipophilic substituents (trifluoromethyl biphenyl) instead of the 2-oxopyrrolidin-phenyl group.
Pharmacological Activity :
Physicochemical Properties :
N-[(2S)-1-({(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide
Structural Features :
- Core: Indole-2-carboxamide with a methoxy substituent and a 2-oxopyrrolidin-3-yl-alanine side chain.
- Key differences: The target compound lacks the methoxy group and features a simpler 2-oxopyrrolidin-phenyl linkage.
Comparative Data Table
Key Structural and Functional Insights
Indole vs. Isoindoline Cores :
- Indole derivatives (target compound, Dirlotapide) exhibit greater aromatic stability and versatility in drug design compared to isoindoline analogs .
Role of 2-Oxopyrrolidin Substituent :
- Enhances hydrogen-bonding capacity and conformational rigidity, critical for enzyme inhibition (e.g., protease targets) .
Substituent Effects on Solubility :
- Polar groups (e.g., methoxy in the patent compound) improve solubility, while bulky lipophilic groups (e.g., trifluoromethyl biphenyl in Dirlotapide) reduce it .
Biological Activity
1-Methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide, identified by its CAS number 1282098-05-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, synthesizing findings from various research studies and presenting relevant data.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 1282098-05-8 |
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of indole-2-carboxamides, including 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide. In a study evaluating various derivatives against the MCF-7 breast cancer cell line, certain compounds demonstrated significant inhibition of cell proliferation:
- GI values for selected compounds ranged from 0.95 µM to 1.50 µM.
- The compound exhibited strong inhibitory effects on key targets such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2), which are pivotal in cancer cell cycle regulation and proliferation .
The mechanism by which these compounds exert their effects includes:
-
Induction of Apoptosis : The compounds were shown to significantly increase apoptotic markers such as:
- Caspases 3, 8, and 9
- Cytochrome C
- Bax (pro-apoptotic)
- Bcl-2 (anti-apoptotic)
- p53 (tumor suppressor protein)
Study on Indole Derivatives
In a comparative study of various indole derivatives, including those similar to 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide:
- Compounds with specific substitutions on the indole ring exhibited varying degrees of potency.
- For instance, derivatives with halogen substitutions showed enhanced activity against cancer cell lines with GI values comparable to doxorubicin, a standard chemotherapeutic agent .
In Vitro Assays
Cell viability assays using the MCF-10A human mammary gland epithelial cell line revealed that most tested compounds had minimal cytotoxic effects at concentrations up to 50 µM, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Notable observations from SAR studies include:
Q & A
Q. What are the optimized synthetic routes for 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide?
The synthesis typically involves coupling 1H-indole-2-carboxylic acid derivatives with substituted anilines. For example, a palladium-catalyzed approach or condensation reactions under controlled conditions (e.g., inert atmosphere, DMF as solvent) can yield the target compound. Key steps include:
- Activation of the carboxylic acid using reagents like oxalyl chloride or SOCl₂ .
- Amide bond formation with 2-(2-oxopyrrolidin-1-yl)aniline, monitored via TLC and purified via column chromatography (DCM/EtOAc gradients) .
- Yield optimization through temperature control (e.g., reflux in EtOH) and stoichiometric balancing of reagents .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with diagnostic peaks for the indole NH (~9.37 ppm) and pyrrolidinone carbonyl groups .
- LC-MS : Validates molecular weight and purity, particularly for detecting byproducts from incomplete coupling .
- X-ray Crystallography : Resolves ambiguous stereochemistry or crystallographic packing effects, as demonstrated for analogous indole-carboxamides .
Q. How does the 2-oxopyrrolidin-1-yl substituent influence physicochemical properties?
The 2-oxopyrrolidin-1-yl group enhances solubility in polar aprotic solvents (e.g., DMSO) due to its hydrogen-bond-accepting capability. However, it reduces aqueous solubility, necessitating formulation studies for in vivo applications. Stability studies indicate sensitivity to prolonged light exposure, requiring storage in amber vials .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data across different cellular assays?
Discrepancies may arise from assay-specific parameters (e.g., cell line variability, incubation time). Mitigation strategies include:
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorogenic substrates) with cellular viability assays (MTT/XTT) to distinguish target-specific effects from cytotoxicity .
- Pharmacokinetic Profiling : Assess compound stability in assay media (e.g., serum protein binding) using LC-MS to identify false negatives .
Q. How can in silico modeling guide SAR studies for this compound?
- Docking Simulations : Map interactions with targets like metabotropic glutamate receptors (mGluR2) using Glide or AutoDock, focusing on the indole core and pyrrolidinone moiety as key pharmacophores .
- MD Simulations : Evaluate conformational stability of the amide bond in physiological conditions (e.g., explicit solvent models) to prioritize derivatives with enhanced rigidity .
Q. What mechanistic insights explain its activity against neurological targets?
The compound’s 2-oxopyrrolidin-1-yl group mimics endogenous glutamate, enabling competitive antagonism at mGluR2. Functional assays (e.g., calcium flux in HEK293 cells) reveal dose-dependent inhibition of glutamate-induced signaling, validated via Western blotting of downstream effectors like ERK1/2 .
Methodological Challenges & Solutions
Q. How to resolve low yields in large-scale synthesis?
- Flow Chemistry : Continuous flow systems improve heat/mass transfer during exothermic amidation steps, reducing side reactions .
- Catalyst Screening : Test Pd/Cu catalysts (e.g., Pd(OAc)₂ vs. CuI) to optimize coupling efficiency for gram-scale batches .
Q. What protocols ensure reproducibility in biological assays?
- Strict Solvent Controls : Use DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .
- Reference Standards : Include structurally validated positive/negative controls (e.g., known mGluR2 antagonists) in each assay plate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
